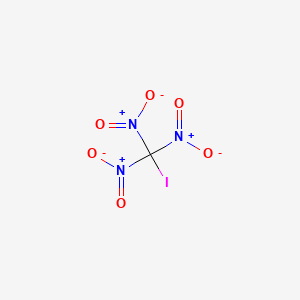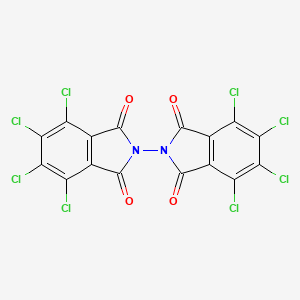
4,5,6,7-Tetrachloro-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6,7-Tetrachloro-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione is a complex organic compound characterized by multiple chlorine atoms and isoindole structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione typically involves the reaction of tetrachlorophthalic anhydride with suitable amines under controlled conditions. For instance, the reaction of 2-aminoimidazole with 3,4,5,6-tetrachlorophthalic anhydride in refluxing acetic acid is a known method for synthesizing related compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4,5,6,7-Tetrachloro-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state isoindole derivatives, while substitution reactions can introduce various functional groups into the compound.
科学的研究の応用
4,5,6,7-Tetrachloro-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4,5,6,7-Tetrachloro-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Rose Bengal: 4,5,6,7-Tetrachloro-2′,4′,5′,7′-tetraiodofluorescein disodium salt.
Tetrachlorophthalic Anhydride: 4,5,6,7-Tetrachloro-1,3-isobenzofurandione.
Uniqueness
4,5,6,7-Tetrachloro-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione is unique due to its specific arrangement of chlorine atoms and isoindole structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
67887-47-2 |
|---|---|
分子式 |
C16Cl8N2O4 |
分子量 |
567.8 g/mol |
IUPAC名 |
4,5,6,7-tetrachloro-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16Cl8N2O4/c17-5-1-2(6(18)10(22)9(5)21)14(28)25(13(1)27)26-15(29)3-4(16(26)30)8(20)12(24)11(23)7(3)19 |
InChIキー |
JFEBIVJTGIPNKL-UHFFFAOYSA-N |
正規SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


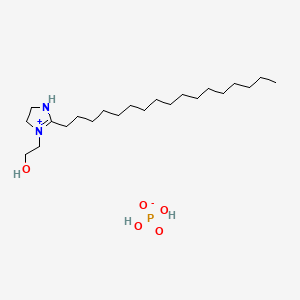
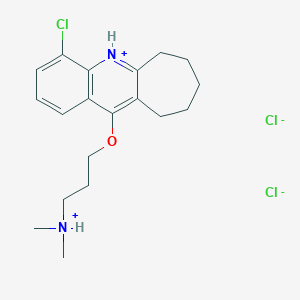

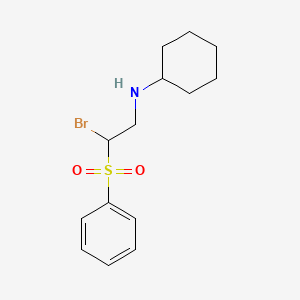
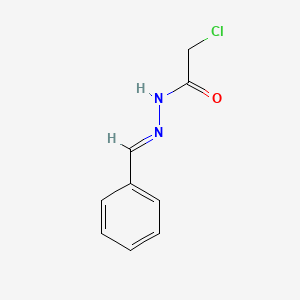
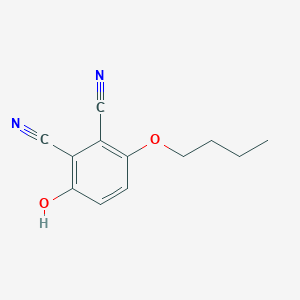

![Dibenzo[a,o]perylene-7,16-dione](/img/structure/B13762974.png)
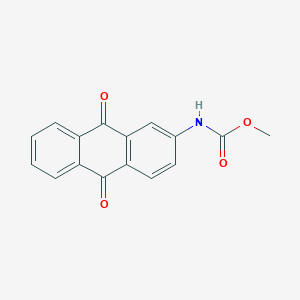
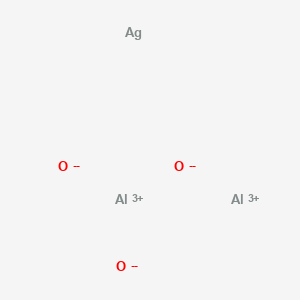
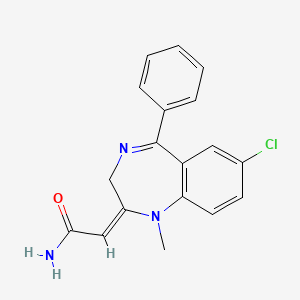
![2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13763000.png)
![7-Phenylbicyclo[4.1.0]heptane](/img/structure/B13763003.png)
